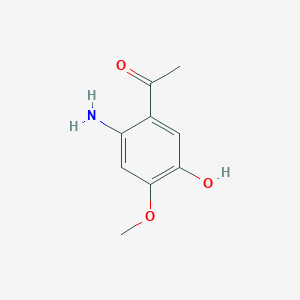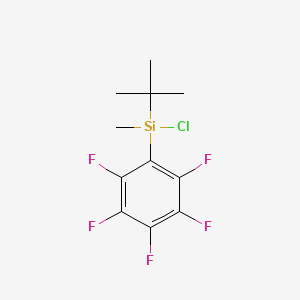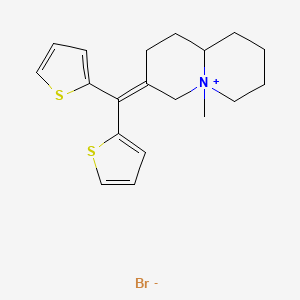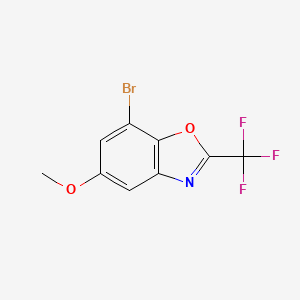![molecular formula C19H16O2S B12840750 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a thienyl ring through an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)benzaldehyde and 2-thiophenecarboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyl ethers.
Aplicaciones Científicas De Investigación
1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparación Con Compuestos Similares
2-(Benzyloxy)benzaldehyde: Shares the benzyloxyphenyl moiety but lacks the thienyl and ethanone groups.
2-Thiophenecarboxylic Acid: Contains the thienyl group but lacks the benzyloxyphenyl and ethanone groups.
1-(Benzyloxy)phenyl)ethanone: Similar structure but without the thienyl group.
Uniqueness: 1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone is unique due to the combination of the benzyloxyphenyl and thienyl groups linked through an ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C19H16O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-[5-(2-phenylmethoxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C19H16O2S/c1-14(20)18-11-12-19(22-18)16-9-5-6-10-17(16)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Clave InChI |
ORJJPVLRFICKOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)








